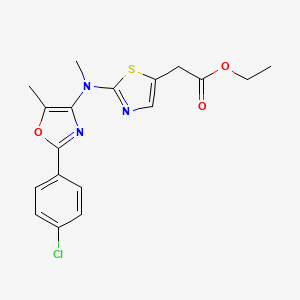![molecular formula C10H11N3S B15241263 7-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15241263.png)
7-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that features both thiophene and imidazo[1,2-a]pyrimidine moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring, a sulfur-containing five-membered aromatic ring, imparts unique chemical properties to the compound, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves the condensation of thiophene derivatives with imidazo[1,2-a]pyrimidine precursors. One common method includes the use of a Gewald reaction, which involves the condensation of a thiophene derivative with an α-methylene carbonyl compound and an α-cyano ester in the presence of sulfur and a base . Another approach is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
7-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to form corresponding reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., alkyl halides), nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted thiophene derivatives.
Scientific Research Applications
7-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby inhibiting their activity and downstream signaling pathways. Additionally, it may modulate receptor activity by binding to specific receptor sites, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A sulfur-containing five-membered aromatic ring that serves as a core structure for many bioactive compounds.
Imidazo[1,2-a]pyrimidine: A fused heterocyclic ring system that is commonly found in various pharmaceutical agents.
Thieno[2,3-d]pyrimidine: A similar compound with a fused thiophene and pyrimidine ring system, known for its anticancer activity.
Uniqueness
7-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to the combination of the thiophene and imidazo[1,2-a]pyrimidine moieties, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications that may not be achievable with other similar compounds.
Properties
Molecular Formula |
C10H11N3S |
|---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
7-thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C10H11N3S/c1-2-9(14-7-1)8-3-5-13-6-4-11-10(13)12-8/h1-2,4,6-8H,3,5H2,(H,11,12) |
InChI Key |
AGNUAINYMCVJKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=CN=C2NC1C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




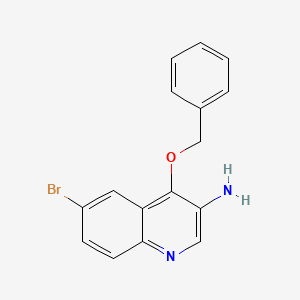

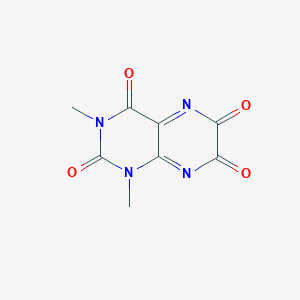

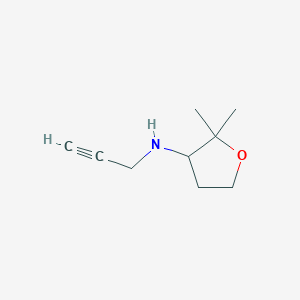
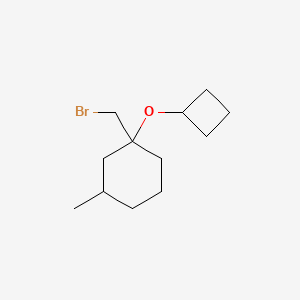
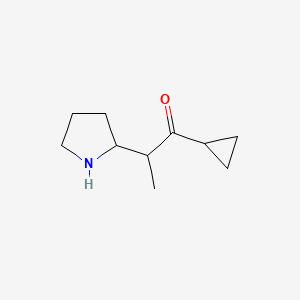
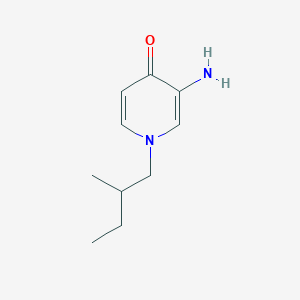
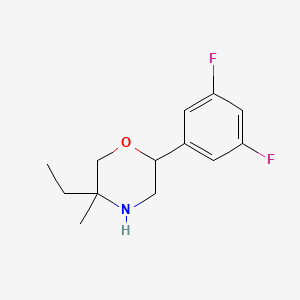
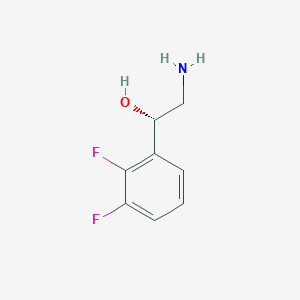
![3-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B15241283.png)
